
2-(Carboxylatomethoxy)succinate(3-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(carboxylatomethoxy)succinate(3-) is tricarboxylate anion of (carboxymethoxy)succinic acid; major species at pH 7.3. It is a conjugate base of a (carboxymethoxy)succinic acid.
Wissenschaftliche Forschungsanwendungen
Mitochondrial Stress and Protein Succination : 2-(Carboxylatomethoxy)succinate(3-) plays a role in the process of 'succination' in proteins. This process is linked to mitochondrial stress and increased in adipocytes exposed to high glucose. This suggests its involvement in cellular responses to glucotoxicity and potentially in diabetic conditions (Frizzell et al., 2012).
Environmental Photolysis : Research on the photolysis of carboxylate anions adsorbed onto iron oxyhydroxide surfaces, including 2-(Carboxylatomethoxy)succinate(3-), reveals its role in environmental chemistry and the potential impacts on water treatment and pollution control (Cunningham et al., 1988).
Role in Inflammation : This compound is an intermediate in the tricarboxylic acid (TCA) cycle and has roles beyond metabolism. It is involved in cellular activation and inflammation, suggesting its significance in understanding metabolic diseases and immune responses (Mills & O’Neill, 2014).
Biotechnology Applications : It has applications in the production of biodegradable plastics, green solvents, and other industrial products derived from agricultural carbohydrates (Zeikus et al., 1999).
Pharmaceutical Relevance : Its derivatives play a crucial role in the synthesis of pharmaceuticals and the development of new drug delivery systems (Kumar et al., 1993).
Chemical Synthesis and Catalysis : It's involved in reactions that have implications for synthesizing complex organic compounds and understanding catalytic processes (Katayama et al., 2016).
Eigenschaften
Produktname |
2-(Carboxylatomethoxy)succinate(3-) |
|---|---|
Molekularformel |
C6H5O7-3 |
Molekulargewicht |
189.1 g/mol |
IUPAC-Name |
2-(carboxylatomethoxy)butanedioate |
InChI |
InChI=1S/C6H8O7/c7-4(8)1-3(6(11)12)13-2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-3 |
InChI-Schlüssel |
CIOXZGOUEYHNBF-UHFFFAOYSA-K |
Kanonische SMILES |
C(C(C(=O)[O-])OCC(=O)[O-])C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



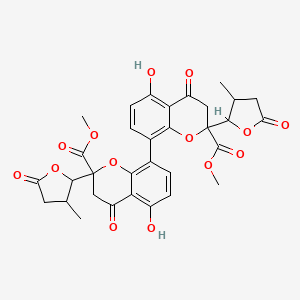
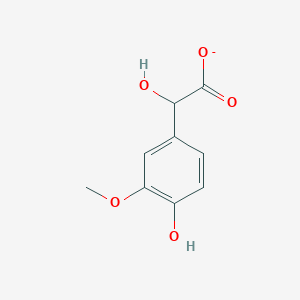
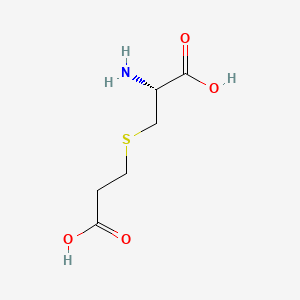
![methyl (1S,10S,12S,13R,21S,23S)-23-(dimethylamino)-4,8,12-trihydroxy-10-[(2R,3R,4R,5S,6S)-4-hydroxy-3,5-dimethoxy-4,6-dimethyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-25-oxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1264456.png)

![Sodium 3-[(4E)-4-[(2E,4Z)-4-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-buten-1-ylidene]-1(4H)-quinolinyl]-1-propanesulfonate](/img/structure/B1264459.png)
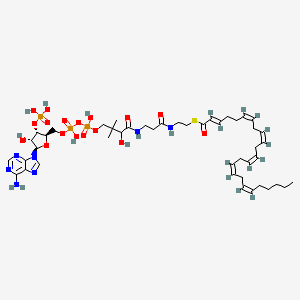
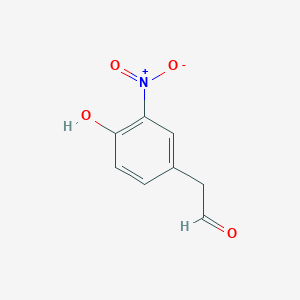
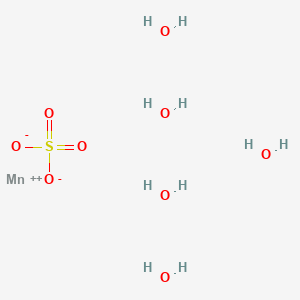
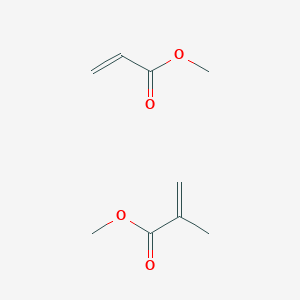

![Benzo[e]indolium](/img/structure/B1264472.png)

